![molecular formula C14H15N3O2S B11050887 3-(5-Butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11050887.png)
3-(5-Butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one: is a heterocyclic compound with an intriguing structure. It belongs to the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These types of compounds have diverse medicinal applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s, anti-inflammatory, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One approach is to construct the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine frameworks. Here are the key steps:
Condensation and Cyclization: Starting from suitable precursors, the compound undergoes condensation and cyclization reactions to form the core heterocyclic rings.
Functional Group Modifications: Further modifications, such as N-methylation or other substitutions, can be introduced to fine-tune the compound’s properties.
Industrial Production:: While specific industrial production methods may not be widely documented, research laboratories typically synthesize these compounds using scalable processes. Optimization for large-scale production would involve cost-effective reagents and efficient reaction conditions.
Analyse Chemischer Reaktionen
Reactions::
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, leading to the formation of various derivatives.
Substitution Reactions: Substituents on the thiophene and oxazole rings can be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions play a crucial role in forming the heterocyclic rings.
Cyclization: Cyclization reactions often use Lewis acids or bases as catalysts.
Substitution: Substitution reactions may involve nucleophiles (e.g., amines, alkoxides) and electrophiles (e.g., alkyl halides).
Major Products:: The major products depend on the specific synthetic route and reaction conditions. Variations in substituents and regiochemistry lead to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its diverse pharmacological activities.
Materials Science: The compound’s unique structure may find applications in materials science.
Anticancer Properties: It inhibits CDK2, making it a promising target for cancer treatment.
Cell Cycle Regulation: Investigating its effects on cell cycle progression and apoptosis.
Pharmaceuticals: Potential drug development.
Agrochemicals: Pesticides or herbicides.
Wirkmechanismus
The compound likely exerts its effects by interacting with specific molecular targets, possibly related to cell cycle regulation or other cellular processes. Further studies are needed to elucidate the precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. Highlight its unique features and explore how it stands out in terms of biological activity and structural properties.
Eigenschaften
Molekularformel |
C14H15N3O2S |
---|---|
Molekulargewicht |
289.35 g/mol |
IUPAC-Name |
3-(5-butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H15N3O2S/c1-3-4-5-9-6-7-10(20-9)12-11-13(18)15-8(2)16-14(11)19-17-12/h6-7H,3-5H2,1-2H3,(H,15,16,18) |
InChI-Schlüssel |
QBEMYITWBXGDHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(S1)C2=NOC3=C2C(=O)NC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.